5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one
Description
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core substituted with a 4-methylbenzylidene group at position 5 and a thioxo group at position 2.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(15)14-9/h2-6H,1H3,(H,12,13,15)/b9-6+ |
InChI Key |
FWDUBDXUDYRXRB-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-methylbenzaldehyde and 2-thioxooxazolidin-4-one in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research indicates potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its potential as an aldose reductase inhibitor suggests that it binds to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent significantly influences electronic properties and bioactivity. Key analogs include:
Key Findings :
Modifications at the 2-Position of the Thiazolidinone Core
The 2-position substitution dictates hydrogen bonding capacity and metabolic stability:
Key Findings :
Additional Substituents on the Heterocyclic Core
Modifications beyond the benzylidene and 2-position groups further diversify activity:
Key Findings :
Pharmacological Activity Comparison
Key Insights :
Biological Activity
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is a compound that has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.
Chemical Structure and Properties
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one features a thioxooxazolidin ring with a methylbenzylidene substituent. Its chemical structure can be represented as follows:
- IUPAC Name : 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one
- Molecular Formula : C12H11NOS
- Molecular Weight : 219.29 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes involved in key biochemical pathways, such as tyrosinase, which plays a significant role in melanin production.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Efficacy of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Cytotoxic Effects
The cytotoxicity of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one has been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Table 2: Cytotoxicity of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical carcinoma) | 15 | |
| A549 (Lung carcinoma) | 20 | |
| MCF-7 (Breast carcinoma) | 25 |
Case Studies
- Study on Tyrosinase Inhibition :
-
Antimicrobial Evaluation :
- Another study evaluated the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound effectively inhibited MRSA growth at low concentrations, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
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